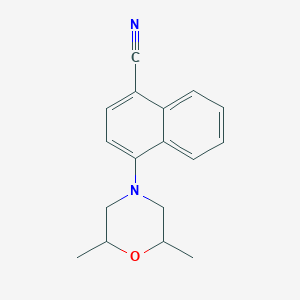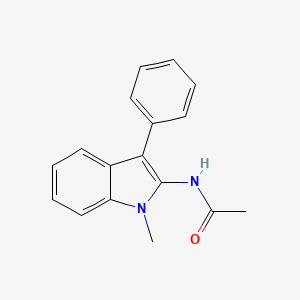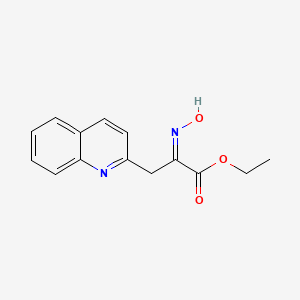
ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring, a hydroxyimino group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate typically involves the esterification of (2Z)-3-bromopropenoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired (2Z) isomer. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid
Solvent: Ethanol or other suitable organic solvents
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to yield amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base catalyst.
Major Products Formed
Oxidation: Oxime derivatives
Reduction: Amine derivatives
Substitution: Various ester or amide derivatives
Applications De Recherche Scientifique
Ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the quinoline ring can interact with various enzymes and receptors, modulating their functions.
Comparaison Avec Des Composés Similaires
Ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate can be compared with other quinoline derivatives, such as:
Quinoline: A simpler structure lacking the ester and hydroxyimino groups.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Quinolinic acid: A neuroactive compound with a carboxylic acid group instead of an ester.
Propriétés
Formule moléculaire |
C14H14N2O3 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate |
InChI |
InChI=1S/C14H14N2O3/c1-2-19-14(17)13(16-18)9-11-8-7-10-5-3-4-6-12(10)15-11/h3-8,18H,2,9H2,1H3/b16-13- |
Clé InChI |
CTVQLBFIRMEBNQ-SSZFMOIBSA-N |
SMILES isomérique |
CCOC(=O)/C(=N\O)/CC1=NC2=CC=CC=C2C=C1 |
SMILES canonique |
CCOC(=O)C(=NO)CC1=NC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate](/img/structure/B11856295.png)
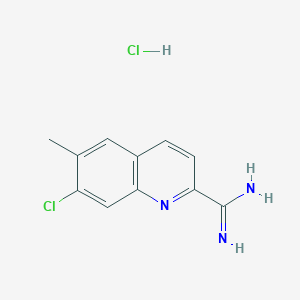
![N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11856303.png)
![Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11856317.png)



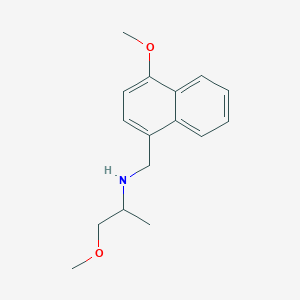

![2-(3,5-dichlorophenyl)-Imidazo[1,2-a]pyridine](/img/structure/B11856349.png)
![11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane](/img/structure/B11856356.png)
